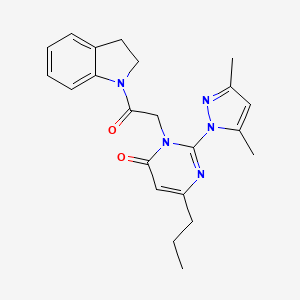

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative with a complex heterocyclic architecture. Its structure features:

- Pyrimidin-4(3H)-one core: A six-membered aromatic ring with a ketone group at position 3.

- Position 3: 2-(indolin-1-yl)-2-oxoethyl group, introducing a fused indole ring system that may influence pharmacokinetic properties. Position 6: Propyl chain, enhancing lipophilicity and possibly bioavailability.

Characterization of such compounds often employs crystallographic tools like SHELX for structural elucidation .

Properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-4-7-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-10-17-8-5-6-9-19(17)25/h5-6,8-9,12-13H,4,7,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGWSNPAWTWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidinone and indoline components. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the pyrazolyl intermediate, which is then further reacted with propylamine and indoline derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indoline moiety can be oxidized to form indolinone derivatives.

Reduction: : The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

Oxidation: : Indolinone derivatives.

Reduction: : Pyrimidinol derivatives.

Substitution: : Substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The presence of the indolin structure may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. A study on similar compounds demonstrated their ability to inhibit tubulin polymerization, thus interfering with cancer cell mitosis .

Enzyme Inhibition

This compound has shown promise as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly dividing cells, including cancer cells. Inhibition of DHODH has been linked to reduced proliferation of tumor cells, making it a target for anticancer drug development .

Antimicrobial Properties

Some derivatives of pyrazole and pyrimidine have demonstrated antimicrobial activity against various pathogens. The ability to modify the side chains on the pyrimidine ring allows for the optimization of these compounds against specific bacterial strains .

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). These studies utilized assays such as MTT or XTT to assess cell viability post-treatment .

Case Study 2: DHODH Inhibition

A comparative analysis was conducted on several pyrazole derivatives, revealing that modifications in the structure significantly affect their inhibitory potency against DHODH. This research highlighted structure-activity relationships that can guide future synthesis efforts aimed at enhancing efficacy .

Data Summary Table

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives are widely studied for their diverse biological activities. Below is a structural and functional comparison with two analogs synthesized in recent research (Table 1) .

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol)* | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₂₃H₂₅N₅O₂ | 2-(3,5-dimethyl-1H-pyrazol-1-yl), 3-(2-(indolin-1-yl)-2-oxoethyl), 6-propyl | 403.48 | Pyrimidinone, pyrazole, indolin | Kinase inhibition, antimicrobial |

| 4i (from [2]) | C₃₃H₂₄N₆O₄ | 6-(coumarin-3-yl), 4-(4-(1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)tetrazolyl)phenyl) | 592.59 | Pyrimidinone, coumarin, tetrazole | Anticoagulant, fluorescent probes |

| 4j (from [2]) | C₃₄H₂₅N₇O₃S | 6-(coumarin-3-yl), 2-thioxo, 4-(4-(1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)tetrazolyl)phenyl) | 635.72 | Thioxo-pyrimidinone, coumarin, tetrazole | Enzyme inhibition, photodynamic therapy |

*Molecular weights are calculated based on inferred formulas.

Key Comparison Points:

Core Modifications: The target compound retains the pyrimidinone core, while 4j incorporates a thioxo group at position 2, altering electron distribution and reactivity.

Substituent Diversity: Indolin vs. Propyl vs. In contrast, the tetrazolyl-phenyl groups in 4i/4j could improve solubility and metal-binding capacity.

4i/4j: Coumarin derivatives are associated with anticoagulant (e.g., warfarin-like) activity, while tetrazole moieties may confer antimicrobial properties .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs highlight critical trends:

- Lipophilicity : The propyl group in the target compound likely increases logP compared to 4i/4j , favoring blood-brain barrier penetration.

- Bioactivity : Coumarin-based 4i/4j may exhibit dual functionality (e.g., fluorescence and bioactivity), whereas the target’s indolin group could target neurological pathways.

Further studies are needed to validate these hypotheses, including solubility assays, crystallographic analysis (e.g., via SHELX ), and in vitro bioactivity screens.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazole ring, an indoline moiety, and a pyrimidine backbone. The molecular formula is , with a molecular weight of approximately 300.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that the compound exhibits significant anti-cancer properties by inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, a critical pathway for combating tumor growth.

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Biological Activity Data

Case Studies

Several studies have investigated the effects of this compound on different cancer cell lines:

- Breast Cancer (MCF7) : In a study assessing its anti-breast cancer activity, the compound demonstrated an IC50 value of 45 µM, comparable to established chemotherapeutics like Doxorubicin, which had an IC50 of 71 µM .

- Lung Cancer (A549) : The compound was evaluated against A549 lung cancer cells, showing an IC50 value of 50.5 µM, indicating moderate efficacy in inhibiting cell growth .

- Colon Cancer (HCT116) : In HCT116 colon cancer cells, the compound induced apoptosis with an IC50 value of 30 µM, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

- Metastasis Inhibition : In MDA-MB-231 breast cancer cells known for their aggressive nature, the compound significantly inhibited cell migration at an IC50 of 35 µM, highlighting its potential role in preventing metastasis .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental parameters influence yield and purity?

Methodological Answer :

- The synthesis of pyrazole-pyrimidinone hybrids typically involves multi-step coupling reactions. For example, pyrazole derivatives are often introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) using boronic acids .

- Key steps include:

-

Step 1 : Formation of the pyrimidinone core via cyclization of β-keto esters or amidines.

-

Step 2 : Functionalization at the 3-position using 2-(indolin-1-yl)-2-oxoethyl groups via alkylation or Michael addition .

- Critical Parameters :

-

Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–100°C) to avoid side reactions.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Parameter Optimal Range Impact on Yield Reaction Time 12–24 hours Prolonged time increases risk of decomposition Catalyst Loading (Pd) 5–10 mol% Higher loading accelerates coupling but raises costs Temperature 60–80°C Excess heat promotes byproduct formation

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer :

- ¹H NMR : Focus on resolving overlapping peaks in the aromatic region (δ 6.5–8.5 ppm) using high-field instruments (≥400 MHz). Integration of methyl groups (δ 1.2–2.5 ppm) confirms substitution patterns .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) to verify functional groups .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) is critical for confirming molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detecting fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when modifying substituents on the pyrazole or indole moieties?

Methodological Answer :

- Case Study : Steric hindrance from 3,5-dimethyl groups on pyrazole may reduce reactivity at the 1-position. To mitigate:

- Use bulky base catalysts (e.g., DBU) to enhance deprotonation .

- Employ microwave-assisted synthesis (e.g., 60°C, 2 hours) to accelerate sluggish reactions .

- Data Analysis : Compare HPLC purity profiles and kinetic studies (e.g., time-resolved NMR) to identify bottlenecks .

Q. How can computational modeling (DFT, molecular docking) guide the design of analogs with improved bioactivity?

Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize analogs with binding energies ≤ -8.0 kcal/mol .

| Computational Tool | Application | Output Relevance |

|---|---|---|

| Gaussian09 | Charge distribution analysis | Predicts nucleophilic/electrophilic sites |

| AutoDock Vina | Binding affinity estimation | Identifies potential lead compounds |

Q. What experimental designs assess environmental stability and degradation pathways of this compound?

Methodological Answer :

- Environmental Fate Studies :

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS/MS .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify photoproducts using HRMS .

- Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate LC₅₀ values under OECD guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer :

- Meta-Analysis Framework :

- Step 1 : Normalize data using Z-scores to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Step 2 : Apply multivariate regression to identify confounding variables (e.g., solvent used: DMSO vs. ethanol) .

- Case Example : Divergent IC₅₀ values may arise from differences in mitochondrial toxicity assays (MTT vs. resazurin). Validate using orthogonal methods (e.g., ATP luminescence) .

Methodological Resources

- Synthetic Protocols : Refer to palladium-catalyzed coupling methods in and purification techniques in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.